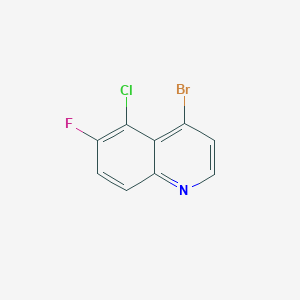

4-Bromo-5-chloro-6-fluoroquinoline

Overview

Description

“4-Bromo-5-chloro-6-fluoroquinoline” is a chemical compound . It is a type of quinoline, which is a nitrogen-containing bicyclic compound .

Synthesis Analysis

Quinolines, including “4-Bromo-5-chloro-6-fluoroquinoline”, are synthesized through various methods. One common approach is chemical modification of quinoline, which results in improved therapeutic effects . Another method involves the synthesis of a novel class of (hydroxyalkylamino)quinoline derivatives via cyclization of diallylaminoquinolines and 4-chloro-N-quinolinylbutanamides .

Molecular Structure Analysis

The molecular formula of “4-Bromo-5-chloro-6-fluoroquinoline” is C9H4BrClFN . The molecular weight is 260.49 .

Chemical Reactions Analysis

The reactivity of “4-Bromo-5-chloro-6-fluoroquinoline” includes Pd-catalysed coupling reactions on the bromide group and nucleophilic aromatic substitution on the fluoride group .

Scientific Research Applications

Antibacterial Agents

The quinoline core, particularly when fluorinated, is known for its antibacterial properties. The presence of bromo, chloro, and fluoro substituents can enhance the activity by affecting the lipophilicity and electronic properties of the molecule. This compound could be investigated for its potential use as a scaffold in designing novel antibacterial agents, exploiting its ability to inhibit bacterial DNA gyrase or topoisomerase IV .

Antimalarial Drugs

Fluorinated quinolines have a history of use in antimalarial drugs. The specific pattern of halogenation in 4-Bromo-5-chloro-6-fluoroquinoline may offer a unique approach to combating resistant strains of malaria. Research could focus on synthesizing derivatives that target the parasite’s heme detoxification pathway .

Enzyme Inhibition

The compound’s structure suggests potential as an enzyme inhibitor. It could be tailored to fit into the active sites of various enzymes, disrupting their function. This application is particularly relevant in the development of treatments for diseases where enzyme malfunction plays a role, such as certain cancers or metabolic disorders .

Agricultural Chemicals

In agriculture, fluorinated quinolines can serve as the basis for herbicides and pesticides. The electron-withdrawing halogens could enhance the compound’s ability to interfere with essential biological processes in weeds or pests, providing a new tool for crop protection .

Liquid Crystal Components

The structural rigidity and polarizability of halogenated quinolines make them suitable for use in liquid crystals. Research into 4-Bromo-5-chloro-6-fluoroquinoline could explore its potential as a component in liquid crystal displays, possibly offering improved thermal stability and response times .

Organic Light-Emitting Diodes (OLEDs)

The electronic properties of halogenated quinolines are beneficial in OLEDs. The compound could be used in the emissive layer of OLEDs, potentially leading to devices with better efficiency and longer lifespans due to the stability provided by the halogen atoms .

Cancer Research

Given the role of quinolines in medicinal chemistry, particularly in antineoplastic drugs, 4-Bromo-5-chloro-6-fluoroquinoline could be valuable in cancer research. It might serve as a lead compound for the development of new chemotherapeutic agents, especially those targeting DNA replication or repair mechanisms .

Synthetic Organic Chemistry

The compound’s reactivity, due to the presence of multiple halogens, makes it a versatile intermediate in synthetic organic chemistry. It could be used to create a variety of complex molecules through reactions such as nucleophilic aromatic substitution or cross-coupling .

Mechanism of Action

Target of Action

The primary targets of 4-Bromo-5-chloro-6-fluoroquinoline, a member of the fluoroquinolones family, are the bacterial enzymes DNA gyrase and DNA topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, making them ideal targets for antibacterial agents .

Mode of Action

4-Bromo-5-chloro-6-fluoroquinoline interacts with its targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction inhibits the supercoiling activity of DNA gyrase and DNA topoisomerase IV, thereby preventing DNA replication and transcription .

Biochemical Pathways

The action of 4-Bromo-5-chloro-6-fluoroquinoline on DNA gyrase and DNA topoisomerase IV disrupts the normal biochemical pathways of DNA replication and transcription . This disruption leads to the cessation of bacterial growth and eventually results in bacterial cell death .

Pharmacokinetics

Fluoroquinolones as a class are known for their good oral bioavailability and broad tissue distribution . They are metabolized in the liver and excreted primarily through the kidneys . The absorption, distribution, metabolism, and excretion (ADME) properties of 4-Bromo-5-chloro-6-fluoroquinoline would need to be studied further to provide a comprehensive understanding of its pharmacokinetics.

Result of Action

The result of the action of 4-Bromo-5-chloro-6-fluoroquinoline is the inhibition of bacterial growth and the induction of bacterial cell death . By disrupting the normal function of key bacterial enzymes, this compound prevents the replication and transcription of bacterial DNA, leading to the cessation of bacterial growth and eventual cell death .

Action Environment

The action, efficacy, and stability of 4-Bromo-5-chloro-6-fluoroquinoline can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other compounds, such as metal ions or other drugs, could potentially interact with 4-Bromo-5-chloro-6-fluoroquinoline, affecting its action and efficacy

Future Directions

“4-Bromo-5-chloro-6-fluoroquinoline” is a chemical compound that has gained attention in scientific research, particularly in the field of medicinal chemistry. It is used in the synthesis of linrodostat, an inhibitor of indoleamine 2,3-dioxygenase for anti-cancer treatments . It can also be used in the preparation of dyes for the applications of OLEDs and solar cells .

properties

IUPAC Name |

4-bromo-5-chloro-6-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClFN/c10-5-3-4-13-7-2-1-6(12)9(11)8(5)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQBQWVJJPCATE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

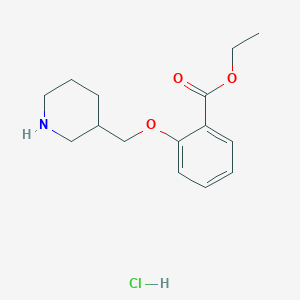

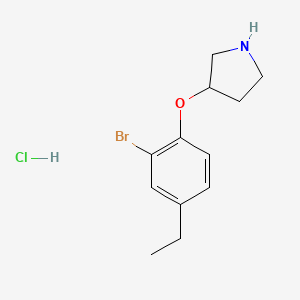

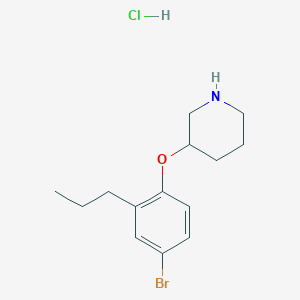

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1440790.png)

![4-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1440795.png)

![3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1440798.png)

![Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1440800.png)

![3-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440801.png)

![4-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1440802.png)

![(6S)-2-[(3-chloro-4-fluorophenyl)methyl]-N,8-diethyl-1,2,6,7,8,9-hexahydro-10-hydroxy-6-methyl-1,9-dioxo-Pyrazino[1',2':1,5]pyrrolo[2,3-d]pyridazine-4-carboxamide](/img/structure/B1440809.png)

![3-[4-(tert-Butyl)-2-methylphenoxy]pyrrolidine hydrochloride](/img/structure/B1440811.png)